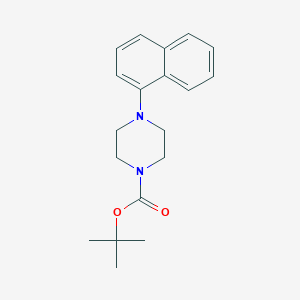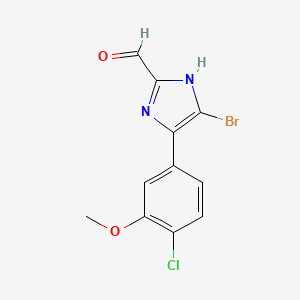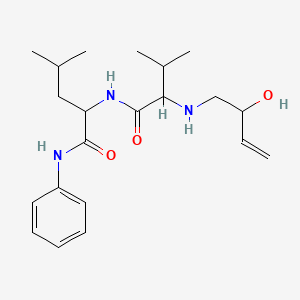
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-butenyl group, valinyl and leucinyl amino acid residues, and an anilide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of (R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the hydroxy-butenyl group: This can be achieved through the reaction of a suitable alkene with a hydroxylating agent under controlled conditions.
Coupling of amino acid residues: The valinyl and leucinyl residues are introduced through peptide coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.
Formation of the anilide moiety: This step involves the reaction of aniline with the intermediate product to form the final anilide structure.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy-butenyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under suitable conditions to form saturated analogs.
Substitution: The anilide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of their activity. The hydroxy-butenyl group and the amino acid residues play crucial roles in its binding affinity and specificity. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can be compared with other similar compounds, such as:
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-isoleucinyl Anilide: Similar structure but with isoleucine instead of leucine.
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-alaninyl-L-leucinyl Anilide: Similar structure but with alanine instead of valine.
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Benzamide: Similar structure but with a benzamide moiety instead of an anilide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H33N3O3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-[[2-(2-hydroxybut-3-enylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C21H33N3O3/c1-6-17(25)13-22-19(15(4)5)21(27)24-18(12-14(2)3)20(26)23-16-10-8-7-9-11-16/h6-11,14-15,17-19,22,25H,1,12-13H2,2-5H3,(H,23,26)(H,24,27) |
InChI-Schlüssel |
NFBUPCPRGWUWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)


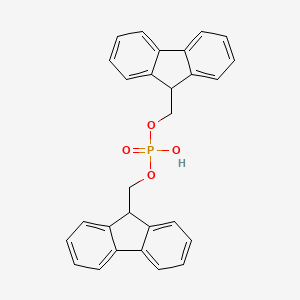


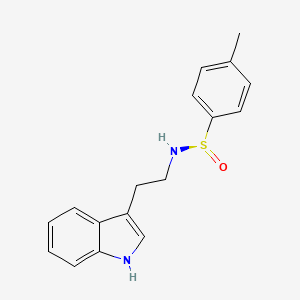
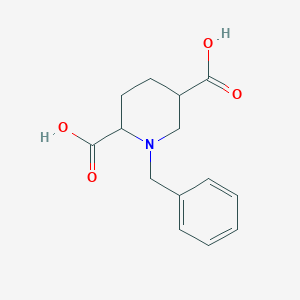


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
